Nickel selenide is an inorganic compound with the chemical formula NiSe. It is categorized as a metal chalcogenide and exhibits a complex phase diagram, often described as nonstoichiometric, typically represented by the formula NiSe, where . The compound can appear as a black fine powder or as silver-colored larger crystals, depending on the method of synthesis. Nickel selenide is characterized by its semiconductor properties and is insoluble in all solvents but can be degraded by strongly oxidizing acids .
Research on the biological activity of nickel selenide is limited but indicates potential cytotoxic effects at higher concentrations. Nickel compounds are generally known to exhibit toxicological properties, and nickel selenide may induce oxidative stress in cellular systems. Some studies suggest that its semiconductor properties could be leveraged in biomedical applications, such as drug delivery systems or photothermal therapy, although more research is needed to establish safety profiles and mechanisms of action .
Nickel selenide can be synthesized through several methods:
Nickel selenide has several notable applications:
Studies have explored the interactions of nickel selenide with various materials to enhance its performance in applications:
Several compounds are structurally or functionally similar to nickel selenide. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Structure Type | Unique Features |
---|---|---|---|
Nickel Diselenide | NiSe | Pyrite structure | Exhibits different electronic properties compared to NiSe. |
Nickel Triselenide | NiSe | Complex structure | Known for its unique magnetic properties. |
Cobalt Selenide | CoSe | Similar to NiSe | Often used in similar applications but exhibits different catalytic behaviors. |
Iron Selenide | FeSe | Similar to NiSe | Notable for its superconducting properties at low temperatures. |
Nickel selenide stands out due to its specific semiconductor characteristics and versatility in energy-related applications, making it a subject of ongoing research in material science and engineering fields .
Nickel selenide compounds exhibit remarkable stoichiometric diversity, forming multiple stable and metastable phases with distinct nickel-to-selenium ratios [1]. The electronegativity difference between nickel (1.9) and selenium (2.4) enables the formation of both stoichiometric compounds such as nickel selenide, nickel diselenide, trinickel diselenide, and trinickel tetraselenide, as well as non-stoichiometric compositions [22]. These variations arise from the unique electronic configurations and bonding characteristics that allow for flexible cation-anion arrangements within the crystal lattice [3].
Compound | Structure Type | Space Group | Ni:Se Ratio | Formation Method | Thermal Stability |
---|---|---|---|---|---|
NiSe | Hexagonal (NiAs-type) | P6₃/mmc | 1:1 | High temperature reaction | Stable to 800°C |
NiSe₂ | Cubic (Pyrite-type) | Pa3̄ | 1:2 | Hydrothermal/CVD | Stable to 600°C |
Ni₃Se₂ | Rhombohedral | R32 | 3:2 | High temperature synthesis | Stable to 900°C |
Ni₃Se₄ | Spinel/Monoclinic | Fd3̄m/C2/m | 3:4 | Colloidal/Cation exchange | Metastable, converts to NiSe >200°C |
Ni₀.₈₅Se | Hexagonal (Non-stoichiometric) | P6₃/mmc | 0.85:1 | Chemical reduction | Stable with defects |
Nickel selenide adopts the hexagonal nickel arsenide structural motif, where nickel atoms occupy octahedral coordination sites and selenium atoms reside in trigonal prismatic positions [4]. The compound crystallizes in the space group P6₃/mmc with lattice parameters a = 3.66147 Å and c = 5.35766 Å [9]. Single-crystal refinements reveal that stoichiometric nickel selenide contains both nickel-selenium and nickel-nickel bonding interactions, with nickel-selenium bond distances ranging from 2.38 to 2.45 Å [19]. The structure exhibits anisotropic thermal expansion behavior, with thermal expansion coefficients of αₐ = 12.3 × 10⁻⁶ K⁻¹ along the a-axis [24]. The compound typically presents as a semiconducting solid that can be obtained as black fine powder or silver crystals depending on particle size [4].
Nickel diselenide adopts the cubic pyrite structure with space group Pa3̄ and lattice parameter a = 5.962 Å [11]. The framework consists of nickel atoms surrounded by octahedral arrangements of selenium atoms, with selenium-selenium dimers forming the characteristic feature of the pyrite structure [11]. Each nickel atom coordinates with six selenium atoms at distances of approximately 2.37 Å, while selenium-selenium dimer bonds measure 2.08 Å [23]. The structure can be synthesized through various methods including hydrothermal processes and chemical vapor deposition techniques [5]. Mechanochemical synthesis produces nickel diselenide nanoparticles with average crystallite sizes of 13.3 nanometers and cubic crystal structure [5].
Trinickel diselenide crystallizes in the rhombohedral space group R32 with lattice parameters a = 6.02813 Å and c = 7.24883 Å [9]. The structure features both tetrahedral and octahedral coordination environments for nickel atoms, creating a complex three-dimensional framework [19]. Nickel-selenium bond lengths in this phase range from 2.35 to 2.42 Å, while nickel-nickel distances vary between 2.58 and 2.71 Å [9]. Single-crystal studies confirm the existence of direct nickel-nickel bonding interactions in addition to nickel-selenium bonds [19]. The compound exhibits higher structural stability compared to other nickel selenide phases, remaining stable up to 900°C [2]. Formation typically requires high-temperature synthesis conditions with controlled nickel-to-selenium ratios [13].
Trinickel tetraselenide exists in multiple polymorphic forms, including a spinel structure with space group Fd3̄m and a monoclinic variant [6]. The spinel form features a face-centered cubic selenium anion sublattice with nickel cations occupying tetrahedral and octahedral sites [6]. Lattice parameters for the spinel structure measure a = 9.94 Å, creating a unit cell volume of 983.6 ų [2]. This phase represents a metastable configuration that undergoes thermal decomposition to hexagonal nickel selenide at temperatures exceeding 200°C [6]. The monoclinic polymorph exhibits different lattice parameters with a₀ = 6.22 Å, b₀ = 3.63 Å, c₀ = 10.52 Å, and β = 90.55° [2]. Synthesis commonly employs colloidal methods or cation exchange reactions using copper selenide precursors [6] [14].
Non-stoichiometric nickel selenide compositions, particularly Ni₀.₈₅Se, represent nickel-deficient phases that maintain the hexagonal structure while accommodating systematic cation vacancies [3]. These compounds crystallize in space group P6₃/mmc with slightly contracted lattice parameters (a = 3.624 Å, c = 5.288 Å) compared to stoichiometric nickel selenide [20]. The nickel deficiency creates abundant unsaturated atoms and active sites that enhance electrochemical properties [20]. Formation energies for nickel vacancies range from 1.8 to 2.5 electron volts, making these defects thermodynamically accessible under appropriate synthesis conditions [20]. The non-stoichiometric nature arises from the accommodation of electron holes through partial oxidation of selenium atoms, creating a p-type semiconducting material [3]. These compositions demonstrate enhanced catalytic activity due to the presence of structural defects and modified electronic properties [16].
The hexagonal crystal system represents the most common structural framework for nickel selenide compounds, with the archetypal nickel selenide adopting the nickel arsenide structure type [4]. This structure crystallizes in space group P6₃/mmc with two formula units per unit cell and four atoms total [24]. Nickel atoms occupy the 2a Wyckoff positions at coordinates (0, 0, 0), while selenium atoms reside at 2c positions with coordinates (1/3, 2/3, 1/4) [24]. The hexagonal lattice parameters exhibit temperature-dependent expansion, with the a-axis parameter increasing from 3.6613 Å at room temperature [24]. Structural refinements reveal anisotropic displacement parameters, with selenium atoms showing larger mean-square displacements compared to nickel atoms [9]. The hexagonal structure accommodates various degrees of non-stoichiometry, particularly nickel deficiency, through the creation of systematic vacancy arrays [20].
Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Volume (ų) |
---|---|---|---|---|---|---|---|---|---|
NiSe | Hexagonal | 3.661 | 3.661 | 5.358 | 90 | 90 | 120 | 2 | 155.8 |
NiSe₂ | Cubic | 5.962 | 5.962 | 5.962 | 90 | 90 | 90 | 4 | 212.1 |
Ni₃Se₂ | Rhombohedral | 6.028 | 6.028 | 7.249 | 90 | 90 | 120 | 3 | 370.9 |
Ni₃Se₄ (spinel) | Cubic | 9.940 | 9.940 | 9.940 | 90 | 90 | 90 | 8 | 983.6 |
Ni₀.₈₅Se | Hexagonal | 3.624 | 3.624 | 5.288 | 90 | 90 | 120 | 2 | 151.2 |
The cubic pyrite-type structure characterizes nickel diselenide, featuring a primitive cubic lattice with space group Pa3̄ [11]. This framework consists of nickel atoms coordinated by six selenium atoms in octahedral geometry, while selenium atoms form characteristic dimers with bond lengths of 2.08 Å [25]. The pyrite structure exhibits selenium-selenium dumbbell units that distinguish it from simple ionic arrangements [11]. Lattice parameter refinements yield a = 5.962 Å for the cubic unit cell, containing four formula units [23]. The structure demonstrates remarkable thermal stability up to 600°C before undergoing decomposition or phase transitions [12]. Engineering of the pyrite framework enables the incorporation of selenium-enriched compositions through controlled synthesis conditions [11]. Raman spectroscopy reveals four characteristic vibrational modes at 148, 168, 210, and 239 cm⁻¹, corresponding to different selenium dimer vibrations [11].
Orthorhombic nickel diselenide represents an alternative polymorphic form that develops under specific synthesis conditions [12]. This structure exhibits space group Pnnm with lattice parameters distinct from the cubic pyrite phase [2]. The orthorhombic framework features different coordination environments and bond angles compared to the cubic polymorph [12]. Formation of the orthorhombic phase occurs through controlled temperature synthesis routes, particularly during the conversion from cubic nickel diselenide at temperatures around 260-300°C [12]. The structural transformation involves polymorphic transitions that alter the selenium coordination geometry while maintaining the overall stoichiometry [12]. Development of orthorhombic structures provides alternative pathways for controlling the electronic and catalytic properties of nickel selenide materials [12].
Rhombohedral symmetry characterizes trinickel diselenide, which crystallizes in space group R32 with distinctive structural features [9]. This structure type belongs to the Sohncke space group category, allowing for enantiomeric structures with specific chirality [9]. The rhombohedral lattice accommodates three formula units per unit cell with lattice parameters a = 6.02813 Å and c = 7.24883 Å [19]. Formation requires high-temperature synthesis conditions exceeding 600°C with precise control of the nickel-to-selenium ratio [13]. The rhombohedral framework exhibits complex nickel coordination environments, including both tetrahedral and octahedral sites [19]. Structural refinements confirm the presence of direct nickel-nickel metallic bonding within the rhombohedral lattice [9]. The formation mechanism involves solid-state diffusion processes that promote the ordered arrangement of nickel and selenium atoms within the rhombohedral symmetry constraints [13].
Phase transitions in nickel selenide systems occur through various mechanisms including thermal decomposition, structural rearrangement, and composition-driven transformations [6]. The most significant transition involves the conversion of cubic nickel diselenide to hexagonal nickel selenide under reducing conditions at temperatures exceeding 200°C [23]. Operando synchrotron X-ray diffraction studies reveal that this transformation proceeds through a gradual process where nickel diselenide peaks decrease in intensity while hexagonal nickel selenide reflections emerge [23]. The phase evolution follows a "catalytic domaining process" where large crystalline particles decompose into multiple smaller domains with changing phase composition [23].
Transition | Temperature (°C) | Conditions | Mechanism |
---|---|---|---|
NiSe₂ → NiSe + Se | >200 | Reducing atmosphere | Se loss/reduction |
Ni₃Se₄ (spinel) → NiSe | >200 | Annealing in inert gas | Se loss/structural collapse |
NiSe → Ni₃Se₂ | 600-800 | Excess Ni, high T | Solid-state diffusion |
β-NiSe → monoclinic Ni₃Se₄ | 350-400 | Ni-deficient conditions | Cation ordering |
Cubic NiSe₂ → Orthorhombic NiSe₂ | 260-300 | Controlled atmosphere | Polymorphic transition |
The spinel trinickel tetraselenide to hexagonal nickel selenide transition represents another critical phase transformation that occurs through selenium loss and structural collapse [6]. Annealing studies demonstrate that the spinel structure remains stable at 100°C but undergoes complete transformation to the hexagonal phase at temperatures above 200°C [6]. This transition involves the preservation of the selenium sublattice structure during the initial stages, followed by cation rearrangement and selenium elimination [6]. Conversion from hexagonal nickel selenide to rhombohedral trinickel diselenide requires high-temperature conditions (600-800°C) with excess nickel availability, proceeding through solid-state diffusion mechanisms [13]. The polymorphic transition between cubic and orthorhombic nickel diselenide occurs at intermediate temperatures (260-300°C) through lattice parameter adjustments without compositional changes [12].
Defect chemistry in nickel selenide compounds significantly influences their structural integrity, electronic properties, and functional performance [16]. The formation of point defects, including vacancies, interstitials, and anti-site defects, occurs with characteristic formation energies that determine their thermodynamic stability [21]. Nickel vacancies represent the most prevalent defect type, particularly in non-stoichiometric compositions like Ni₀.₈₅Se, with formation energies ranging from 1.8 to 2.5 electron volts [20]. These vacancies create p-type semiconducting behavior and enhance catalytic activity through the generation of unsaturated coordination sites [20].
Defect Type | Formation Energy (eV) | Electronic Effect | Structural Impact | Predominant in |
---|---|---|---|---|
Ni vacancy | 1.8-2.5 | p-type doping | Local distortion | Ni₀.₈₅Se |
Se vacancy | 2.2-3.1 | n-type doping | Coordination change | All phases |
Ni interstitial | 2.9-3.6 | Metallic behavior | Lattice expansion | High T synthesis |
Se interstitial | 3.2-4.1 | Band gap reduction | Anion sublattice disorder | Se-rich conditions |
Anti-site defects | 1.5-2.8 | Scattering centers | Site exchange | Non-equilibrium synthesis |
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